molecular formula C12H11NO4 B1473713 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid CAS No. 1584160-66-6

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1473713
CAS No.: 1584160-66-6
M. Wt: 233.22 g/mol
InChI Key: UFNYAHNUFYEDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The compound 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid follows established International Union of Pure and Applied Chemistry naming protocols for heterocyclic organic compounds containing nitrogen atoms. The systematic name reflects the complete structural hierarchy beginning with the indole core structure, designated as 1H-indole to specify the nitrogen atom position within the bicyclic framework. The numbering system employed in this nomenclature follows the standard indole ring numbering convention, where the nitrogen atom occupies position 1, and the carbon atoms are numbered sequentially around the ring system.

The carboxylic acid functional group attached at position 2 of the indole ring constitutes the primary suffix component of the name, indicated by the "carboxylic acid" designation. The substitution at position 3 involves a complex side chain, specifically a 2-methoxy-2-oxoethyl group, which represents an ethyl chain bearing both methoxy and oxo functional groups at the terminal carbon. This systematic approach ensures unambiguous identification of the compound structure while maintaining consistency with established nomenclature standards.

Alternative nomenclature systems have been documented for this compound, including synonyms such as "1H-Indole-3-acetic acid, 2-carboxy-, methyl ester" which reflects the structural relationship to indole-3-acetic acid derivatives. The Chemical Abstracts Service registry number 1584160-66-6 provides additional identification specificity, while the European Community number 869-458-4 establishes regulatory classification within international chemical databases.

Properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-17-10(14)6-8-7-4-2-3-5-9(7)13-11(8)12(15)16/h2-5,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYAHNUFYEDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1584160-66-6
Record name 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Peptide Coupling of Indole-2-Carboxylic Acid Derivatives

A common and reliable approach to prepare indole-2-carboxylic acid derivatives involves peptide coupling reactions between indole-2-carboxylic acid and appropriate amines or amino esters. This method is well-documented for synthesizing indole-2-carboxamides and related esters, which can be further transformed into the target compound.

  • Reagents and Conditions:

    • Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole hydrate (HOBt) and bases like N,N-diisopropylethylamine (DIPEA).
    • Alternative coupling agents include 4-dimethylaminopyridine (DMAP) or dicyclohexylcarbodiimide (DCC), although EDC offers better conversion and easier purification.
    • Solvents: Dichloromethane (CH2Cl2) or methanol (MeOH) at temperatures ranging from 0 °C to room temperature.
  • Example Procedure:

    • Indole-2-carboxylic acid is reacted with an amine or amino ester in the presence of EDC·HCl, HOBt, and DIPEA.
    • The reaction mixture is stirred at room temperature overnight.
    • Upon completion, the product is purified by column chromatography.
  • Outcome:

    • This method yields indole-2-carboxamide or ester derivatives with moderate to high yields (up to 76% or higher with optimization).
    • The ester group can be subsequently hydrolyzed or modified to introduce the methoxycarbonylmethyl side chain at position 3.

This peptide coupling strategy is versatile and has been successfully applied to synthesize various indole-2-carboxamide derivatives, providing a solid foundation for preparing 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid.

Ester Hydrolysis and Side-Chain Functionalization

The introduction of the 2-methoxy-2-oxoethyl substituent at the 3-position of the indole ring can be achieved by esterification followed by selective hydrolysis and functional group transformation.

  • Hydrolysis of Esters:

    • Ethyl esters of indole-2-carboxamides can be hydrolyzed efficiently using aqueous sodium hydroxide (NaOH) under reflux conditions.
    • This converts esters into the corresponding carboxylic acids, a crucial step for introducing the carboxylic acid functionality at the 2-position.
  • Methoxycarbonylmethyl Side Chain Introduction:

    • The methoxy group can be introduced via methylation of a hydroxyl or carboxyl intermediate using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • Alternatively, the use of methyl esters as starting materials in coupling reactions can directly install the methoxycarbonyl group.
  • Example:

    • Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate derivatives were converted to their corresponding acids using 10% NaOH reflux.
  • Notes:

    • Careful control of reaction conditions is necessary to avoid side reactions or over-hydrolysis.
    • Purification after hydrolysis typically involves acidification and extraction.

This hydrolysis and functionalization step is essential for obtaining the free acid form of the compound and for installing the methoxycarbonyl group at the side chain.

Pd-Catalyzed Tandem Synthetic Routes

Advanced synthetic routes employ palladium-catalyzed tandem reactions to assemble complex indole derivatives, including fused polyheterocycles and substituted indole carboxylic acids.

  • General Procedure:

    • A multi-component reaction involving indole-2-carboxylic acid, an amine, an isocyanide, and aldehydes in methanol at room temperature forms an intermediate Ugi adduct.
    • This adduct is then subjected to Pd(OAc)2 and Cu(OAc)2 catalysis in the presence of pivalic acid (PivOH) and DMF at elevated temperatures (around 140 °C) under nitrogen atmosphere.
    • The reaction proceeds via C–H activation and cyclization to yield diversely substituted indole derivatives.
  • Reaction Monitoring and Purification:

    • Progress is monitored by thin-layer chromatography (TLC) and supercritical fluid chromatography-mass spectrometry (SFC-MS).
    • Products are isolated by column chromatography after aqueous workup.
  • Yields and Scalability:

    • Yields range from moderate to good (around 50-80%).
    • Gram-scale synthesis has been demonstrated, indicating scalability.
  • Relevance:

    • Although primarily used for fused indole systems, this methodology can be adapted for side-chain functionalization and carboxylic acid introduction at the 2-position of indole.
  • Reference Example:

Step Reagents and Conditions Outcome
1 Indole-2-carboxylic acid + amine + isocyanide + aldehyde in MeOH, rt, overnight Ugi adduct formation
2 Pd(OAc)2, Cu(OAc)2, PivOH, DMF, 140 °C, 9-12 h, N2 Tandem cyclization and product

This Pd-catalyzed tandem approach offers a powerful synthetic tool for constructing complex indole derivatives with carboxylic acid functionalities.

Metal-Catalyzed Cycloaddition Approaches

Metal-catalyzed domino or cycloaddition reactions provide alternative routes to functionalized indole derivatives, including those with ketoester side chains.

  • Key Features:

    • Rhodium(II)-catalyzed 1,3-dipolar cycloaddition of diazo ketoesters across the indole π-bond.
    • Formation of carbonyl ylide intermediates leading to cycloadducts.
    • Subsequent ring opening and reductive dehydroxylation steps yield functionalized indole skeletons.
  • Application:

    • This approach is useful for constructing complex heterocyclic frameworks but can be adapted for introducing ketoester substituents like the 2-methoxy-2-oxoethyl group.
  • Mechanistic Insights:

    • Radical intermediates and electron transfer processes are involved.
    • Control of reaction conditions prevents side reactions such as radical addition to the indole ring.
  • Limitations:

    • Requires diazo precursors and metal catalysts.
    • May involve multiple steps and purification challenges.

This method represents a sophisticated synthetic strategy for indole functionalization and could be tailored for the preparation of this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Peptide Coupling EDC·HCl, HOBt, DIPEA, CH2Cl2, RT Mild conditions, high selectivity Purification challenges with DCC 70–80
Ester Hydrolysis & Methylation NaOH reflux, methylating agents (e.g., MeI), EtOH Straightforward, well-established Requires careful control 75–98
Pd-Catalyzed Tandem Reaction Pd(OAc)2, Cu(OAc)2, PivOH, DMF, 140 °C, N2 atmosphere One-pot, scalable, versatile High temperature, catalyst cost 50–80
Metal-Catalyzed Cycloaddition Rh(II) catalyst, diazo ketoesters, reductive steps Enables complex skeletons Multi-step, specialized reagents Variable

Chemical Reactions Analysis

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the Fischer indole synthesis involves the reaction of hydrazine with ketones or aldehydes under acidic conditions to form indole derivatives . Major products formed from these reactions include various substituted indoles, which have significant biological and pharmacological properties.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its therapeutic potential, particularly in the development of new drugs. Its structure allows it to interact with biological macromolecules, influencing various cellular pathways.

Key Therapeutic Areas:

  • Anticancer Activity: Research indicates that 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid exhibits significant anticancer properties. In vitro studies have shown efficacy against several cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)10.5
MCF7 (breast cancer)12.3
HCT116 (colon cancer)9.8
  • Antimicrobial Properties: The compound also demonstrates antimicrobial activity against various bacterial strains, showing promise as a lead for developing new antimicrobial agents.
Bacterial StrainMIC (µM)Reference
Staphylococcus aureus22.9
Escherichia coli13.4
Bacillus subtilis4.69

Biological Research Applications

In addition to its pharmaceutical applications, this compound is being studied for its interactions with biological systems:

  • Inflammatory Response: It has been shown to inhibit specific enzymes involved in inflammatory processes.
  • Cellular Pathways: Interaction studies suggest it may influence signaling pathways critical for cell proliferation and survival.

Industrial Applications

This compound is also utilized in industrial settings:

  • Dyes and Pigments Production: The compound serves as a precursor in the synthesis of dyes and pigments due to its chemical reactivity.

Comparative Studies

When compared with similar compounds within the indole family, this compound shows enhanced biological activities due to the presence of both a methoxy group and the methoxy-oxoethyl side chain.

CompoundAnticancer ActivityAntimicrobial Activity
5-Methoxyindole-2-carboxylic acidModerateLow
This compoundModerateModerate
This CompoundHighModerate

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports demonstrated that this compound induced apoptosis in A431 cells through the activation of caspase pathways, leading to significant cell death at low concentrations .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various strains of bacteria, showing potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a basis for new antimicrobial drugs .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Indole-2-carboxylic Acid Derivatives

The following table and analysis highlight key structural and functional differences between 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid and related compounds:

Table 1. Comparison of Indole-2-carboxylic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
This compound 3-(methoxy-oxoethyl) C₁₂H₁₁NO₅* 249.22* Not reported; inferred polar, moderate solubility
5-Methoxy-1-methyl-1H-indole-2-carboxylic acid (3b) 5-OCH₃, 1-CH₃ C₁₁H₁₁NO₃ 205.21 mp 217°C; IR: 1687 cm⁻¹ (C=O); used in ligand synthesis
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) 5-OCH₃, 6-OCH₃, 1-CH₃ C₁₂H₁₃NO₄ 235.24 mp 210°C; higher lipophilicity due to dual methoxy groups
6-Methoxy-1H-indole-2-carboxylic acid 6-OCH₃ C₁₀H₉NO₃ 191.18 NMR: δ 3.76 (s, OCH₃); antimicrobial activity
3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid (27) 3-(phenoxypropyl) C₁₈H₁₇NO₃ 295.33 Bulky substituent; potential Mcl1 inhibitor
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid (12) 7-OCH₃, 3-(oxoacetyl) C₁₁H₉NO₄ 219.19 Reactive α-keto acid group; used in marine drug synthesis

*Calculated based on methyl ester precursor in .

Key Observations:

This contrasts with 5-methoxy-1-methyl-1H-indole-2-carboxylic acid (3b), where the methoxy group at position 5 enhances steric hindrance but lacks the oxoethyl moiety . 6-Methoxy-1H-indole-2-carboxylic acid exhibits a single methoxy group at position 6, which may reduce steric interference compared to the target compound’s 3-substitution .

Physicochemical Properties: The methoxy-oxoethyl substituent likely improves solubility in polar solvents compared to hydrophobic analogs like 3-(3-phenoxypropyl)-1H-indole-2-carboxylic acid (27) . Melting points (e.g., 217°C for 3b) suggest that methyl or methoxy substitutions increase crystallinity, whereas bulkier groups (e.g., phenoxypropyl in 27) may lower melting points due to reduced packing efficiency .

Biological Relevance :

  • Indole-2-carboxylic acids with extended aromatic substituents (e.g., RAGE inhibitors in ) demonstrate higher receptor-binding affinity but may face bioavailability challenges. The target compound’s smaller substituent could offer a balance between potency and pharmacokinetics.
  • The α-keto acid in 2-(7-methoxy-1H-indol-3-yl)-2-oxoacetic acid (12) confers reactivity in enzymatic processes, a feature absent in the target compound .

Biological Activity

3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This indole derivative is characterized by its unique chemical structure, which includes an indole ring, a carboxylic acid group, and a methoxy-oxoethyl substituent. The compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.

  • Molecular Formula : C13H13NO4
  • Molecular Weight : 247.25 g/mol

The presence of the indole structure is crucial as it is known to impart various biological activities, including interactions with enzymes and receptors that modulate physiological responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can interact with various receptors, altering their activity and leading to physiological effects.
  • Gene Expression Alteration : The compound may influence gene expression related to cell growth, differentiation, or apoptosis, thus impacting cancer progression and inflammatory responses.

Anticancer Properties

Research indicates that compounds within the indole family, including this compound, exhibit promising anticancer properties. These compounds often target multiple pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound has been studied for its potential as an anti-inflammatory agent. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines; affects growth factors
Anti-inflammatoryInhibits COX enzymes; reduces cytokine production
AntimicrobialExhibits activity against various bacterial strains

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of indole compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the modulation of Bcl-2 family proteins .
  • Anti-inflammatory Mechanism : Another study highlighted the inhibition of pro-inflammatory cytokines by this compound in vitro, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid?

The compound is typically synthesized via Knoevenagel condensation between 3-formyl-1H-indole-2-carboxylic acid derivatives and active methylene compounds (e.g., methyl esters of acetic acid derivatives). For example, refluxing 3-formylindole-2-carboxylate with methyl glycine hydrochloride in acetic acid with sodium acetate as a catalyst yields the target compound . Reaction conditions (e.g., 3–5 hours reflux, acetic acid solvent) are critical for optimizing yield and minimizing side products.

Q. How can researchers verify the purity and structural identity of this compound?

  • HPLC : Assess purity (≥95% by reversed-phase HPLC, as in ).
  • Spectroscopy : Confirm structure using FT-IR (C=O stretching at ~1700 cm⁻¹ for ester and carboxylic acid groups) and ¹H/¹³C NMR (e.g., indole proton signals at δ 7.0–8.5 ppm, methyl ester singlet at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]+ expected at m/z ~263.25 for C₁₃H₁₃NO₅) .

Q. What are common functionalization strategies for modifying this compound?

  • Ester hydrolysis : Treat with LiOH·H₂O in THF/water to convert the methoxy ester to a carboxylic acid .
  • Amide coupling : Use EDC/HOBt to conjugate the carboxylic acid with amines for bioactivity studies .
  • Alkylation : Introduce substituents via SN2 reactions on the indole nitrogen or methoxy group .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Fragment-based design : Replace the methoxy or oxoethyl groups with bioisosteres (e.g., trifluoromethyl, halogen) to evaluate electronic effects on target binding .
  • Pharmacophore modeling : Use software like Schrödinger to map electrostatic and hydrophobic features, comparing with known inhibitors (e.g., Mcl-1 protein binders in ) .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., IC₅₀ measurements against kinases or apoptosis regulators) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Dock the compound into protein active sites (e.g., Mcl-1 PDB: 4hw2) using AutoDock Vina to predict binding modes .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR models : Train regression models on inhibition data to correlate substituent properties (logP, polar surface area) with activity .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

  • Data triangulation : Cross-validate NMR/IR results with X-ray crystallography (if crystals are obtainable) .
  • Reaction optimization : Compare one-pot vs. stepwise syntheses (e.g., vs. 9). For example, a one-pot method reduced reaction time by 40% but may require stricter pH control .
  • Batch analysis : Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) affecting yield .

Methodological Considerations

  • Handling stability issues : Store the compound at –20°C under argon to prevent hydrolysis of the ester group .
  • Troubleshooting low yields : Add molecular sieves during Knoevenagel reactions to absorb water and shift equilibrium toward product .
  • Advanced characterization : For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.